Methyl 2-ethynyl-1,3-oxazole-4-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-ethynyl-1,3-oxazole-4-carboxylate typically involves the reaction of α-haloketones with formamide or the Van Leusen reaction with aldehydes and TosMIC . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
Methyl 2-ethynyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In medicinal chemistry, oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . Methyl 2-ethynyl-1,3-oxazole-4-carboxylate can be used as an intermediate in the synthesis of new chemical entities with potential therapeutic applications. Additionally, it may be utilized in the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-ethynyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This nucleophilic induced fragmentation can lead to the formation of various biologically active compounds.
Comparison with Similar Compounds
Methyl 2-ethynyl-1,3-oxazole-4-carboxylate can be compared with other oxazole derivatives such as Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate. While both compounds share the oxazole core structure, their substituents and resulting biological activities differ. This compound is unique due to its ethynyl group, which imparts distinct chemical properties and reactivity. Other similar compounds include oxaprozin, mubritinib, and aleglitazar, each with their own specific applications and biological activities .
Properties
IUPAC Name |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCGGWPHKYTTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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